2-Acetamido-2-phenylpropanoic acid
Description
2-Acetamido-2-phenylpropanoic acid (CAS: 4854-49-3) is a substituted phenylpropanoic acid derivative characterized by an acetamido group (-NHCOCH₃) at the second carbon of the propanoic acid backbone and a phenyl group at the same position. Its molecular formula is C₁₁H₁₃NO₃, with a molecular weight of 207.23 g/mol . This compound is structurally distinct due to its α,α-disubstituted configuration, which influences its physicochemical properties, such as solubility and stereochemical behavior.
Properties
IUPAC Name |
2-acetamido-2-phenylpropanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3/c1-8(13)12-11(2,10(14)15)9-6-4-3-5-7-9/h3-7H,1-2H3,(H,12,13)(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZMOGBLDXPANBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(C)(C1=CC=CC=C1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-acetamido-2-phenylpropanoic acid typically involves the acylation of phenylalanine. One common method is the reaction of phenylalanine with acetic anhydride in the presence of a base such as pyridine. The reaction proceeds under mild conditions, typically at room temperature, to yield the desired product.
Industrial Production Methods: Industrial production of this compound may involve more scalable processes, such as the use of continuous flow reactors to ensure consistent product quality and yield. Optimization of reaction parameters, including temperature, pressure, and reactant concentrations, is crucial for efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions: 2-Acetamido-2-phenylpropanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the acetamido group to an amine.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are commonly employed.
Major Products:
Oxidation: Formation of phenylpyruvic acid or benzoic acid derivatives.
Reduction: Conversion to 2-amino-2-phenylpropanoic acid.
Substitution: Formation of nitro or halogenated derivatives of the phenyl ring.
Scientific Research Applications
2-Acetamido-2-phenylpropanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its role in metabolic pathways and enzyme interactions.
Medicine: Research focuses on its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: It is used in the production of pharmaceuticals and as an intermediate in the synthesis of other bioactive compounds.
Mechanism of Action
The mechanism of action of 2-acetamido-2-phenylpropanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The acetamido group can form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, the phenyl ring can engage in hydrophobic interactions, further modulating the compound’s biological effects.
Comparison with Similar Compounds
Electronic and Steric Effects
- Substituent Position: The placement of the phenyl group (C2 vs. C3) significantly alters steric hindrance. For example, this compound’s α,α-disubstitution creates a rigid backbone, limiting rotational freedom compared to C3-substituted analogs like (R)-2-acetamido-3-(4-nitrophenyl)propanoic acid .
- Electron-Withdrawing Groups: The nitro group in (R)-2-acetamido-3-(4-nitrophenyl)propanoic acid lowers the pKa of the carboxylic acid (~1.5–2.5 vs. ~4.7 for the parent compound), enhancing its reactivity in esterification or amidation reactions .
Solubility and Stability
- Hydrochloride Salts: 2-(2-Amino-2-methylpropanamido)-2-phenylacetic acid hydrochloride demonstrates improved aqueous solubility (>50 mg/mL) compared to the free acid form, making it preferable for formulation .
Biological Activity
2-Acetamido-2-phenylpropanoic acid (also known as 2-Acetamido-3-phenylpropanoic acid) is a compound of interest in pharmaceutical research due to its potential biological activities. This article explores its biological activity, including its synthesis, mechanisms of action, and therapeutic applications, supported by data tables and case studies.
Chemical Structure and Synthesis
The chemical structure of this compound can be represented as follows:
The synthesis typically involves acylation reactions where phenylpropanoic acid derivatives are reacted with acetamide. Recent advancements in synthetic methods have included ultrasound-assisted techniques, which enhance yield and reduce reaction time .
Anti-Cancer Activity
Recent studies have demonstrated that derivatives of this compound exhibit significant anti-cancer properties. The anti-proliferative effects were evaluated using the MTT assay on various cancer cell lines, including HepG2 (liver cancer). The findings indicated that certain derivatives possess IC50 values indicating potent cytotoxicity.
Table 1: Anti-Proliferative Activity of Derivatives
| Compound | IC50 (µg/mL) | Cell Line |
|---|---|---|
| 6d | 13.004 | HepG2 |
| 6b | 15.500 | HepG2 |
| 6e | 28.399 | HepG2 |
The structure-activity relationship (SAR) studies suggest that electron-donating groups on the aryl ring enhance anti-proliferative activity, while electron-withdrawing groups diminish it .
Analgesic and Anti-inflammatory Activity
In addition to anti-cancer properties, derivatives of this compound have shown promising analgesic effects. In-vivo studies using models such as the acetic acid-induced writhing test and hot plate test demonstrated significant pain relief comparable to established analgesics like acetaminophen.
Table 2: Analgesic Activity Comparison
| Compound | ED50 (mg/kg) | Test Type |
|---|---|---|
| 5-Acetamido-2-hydroxybenzoic acid | 4.95 | Hot Plate |
| Acetaminophen | 67.5 | Hot Plate |
The analgesic mechanism appears linked to COX-2 inhibition, with computational docking studies indicating favorable binding affinities .
Case Studies and Research Findings
- Case Study on HepG2 Cells : A study evaluated the cytotoxic effects of various derivatives on HepG2 cells, revealing that compounds with ortho and meta methyl substitutions exhibited the highest potency. The study concluded that structural modifications significantly impact biological activity .
- In Silico Studies : Computational modeling has been utilized to predict pharmacokinetic properties and binding affinities with target receptors such as COX-2. These studies support the hypothesis that structural modifications can enhance bioavailability and therapeutic efficacy .
- Safety Profile : Toxicological assessments indicated that derivatives did not exhibit significant toxicity at therapeutic doses, suggesting a favorable safety profile for further development .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-Acetamido-2-phenylpropanoic acid, and how can intermediates be optimized for yield?
- Methodological Answer : The compound can be synthesized via acetylation of 2-amino-2-phenylpropanoic acid using acetic anhydride under controlled pH (neutral to slightly acidic conditions). Optimization involves monitoring reaction kinetics via HPLC and adjusting stoichiometric ratios (e.g., 1:1.2 molar ratio of amine to acetylating agent). Evidence from analogous syntheses suggests using tert-butyl-protected intermediates to minimize side reactions . Post-synthesis purification via recrystallization (ethanol/water) improves yield (>85%) and purity (>98%).
Q. How should researchers characterize this compound using spectroscopic and chromatographic techniques?
- Methodological Answer :
- NMR : Use - and -NMR in DMSO-d6 to confirm the acetamido group (δ ~2.0 ppm for CH) and phenyl protons (δ ~7.2–7.4 ppm).
- Mass Spectrometry : High-resolution ESI-MS (positive ion mode) to verify molecular ion [M+H] at m/z 222.112 (theoretical).
- HPLC : Reverse-phase C18 column with UV detection (254 nm) and isocratic elution (acetonitrile:water = 60:40) for purity assessment .
Q. What are the standard protocols for assessing the compound’s stability under varying pH and temperature conditions?
- Methodological Answer : Conduct accelerated stability studies by incubating the compound in buffers (pH 2–10) at 25°C, 40°C, and 60°C. Monitor degradation via HPLC at 0, 1, 2, and 4 weeks. Thermodynamic data from ion-clustering reactions (e.g., Na adduct formation) suggest higher stability in neutral pH, with degradation products including phenylacetic acid derivatives .
Advanced Research Questions
Q. How can computational modeling predict the interaction of this compound with biological targets?
- Methodological Answer : Use molecular docking (AutoDock Vina) to simulate binding to enzymes like hydrolases or acetyltransferases. Parameterize force fields (e.g., AMBER) using quantum mechanical calculations for the acetamido group’s charge distribution. Validate predictions with SPR (surface plasmon resonance) to measure binding affinities (K). Studies on similar N-acetylated amino acids highlight the importance of steric effects from the phenyl group in binding selectivity .
Q. How can researchers resolve contradictions in reported solubility data for this compound?
- Methodological Answer : Discrepancies may arise from ionic strength variations. Measure solubility in buffered solutions (e.g., PBS, Tris-HCl) using gravimetric analysis. Thermodynamic studies on sodium ion clustering (ΔrH° = 201 kJ/mol) indicate that solubility decreases with increasing ionic strength due to competitive ion pairing . Use NMR to monitor solute-solvent interactions (e.g., DO vs. DMSO-d6).
Q. What experimental designs are recommended for studying the compound’s role in enzyme inhibition or substrate mimicry?
- Methodological Answer : Design in vitro assays with target enzymes (e.g., proteases) using fluorogenic substrates. Pre-incubate the enzyme with this compound (0.1–10 mM) and measure residual activity. For substrate mimicry, use isotopic labeling (e.g., -acetamido) to track metabolic incorporation via LC-MS. Reference studies on N-acetylphenylalanine derivatives demonstrate competitive inhibition mechanisms at active sites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
